molecular formula C16H20N2O6 B2712986 [3-(Morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate CAS No. 526190-51-2

[3-(Morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate

Cat. No. B2712986
CAS RN: 526190-51-2
M. Wt: 336.344
InChI Key: GFNPHJASFVCAFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs has been a subject of significant attention due to their widespread availability in natural products and biologically relevant compounds . The synthesis is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Scientific Research Applications

Synthesis and Characterization

One area of scientific research involves the synthesis and characterization of morpholine derivatives, such as the synthesis of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine. This compound was characterized by NMR, IR, and Mass spectral studies and its structure confirmed by single crystal X-ray diffraction. The research highlights its potential for antibacterial, antioxidant, and antimicrobial activities, demonstrating significant anti-TB activity (Mamatha S.V et al., 2019).

Peptidomimetic Chemistry

Another study presented a convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester, demonstrating its application in peptidomimetic chemistry on the solid phase. This synthesis route involves reductive amination, intramolecular acetalization, and other steps, underscoring the compound's versatility in creating model peptides and its compatibility with solid-phase peptide synthesis (Filippo Sladojevich et al., 2007).

Antitumor Activity

Research into the synthesis, crystal structure, and biological activity of various morpholine derivatives has revealed their distinct effective inhibition on the proliferation of cancer cell lines. For example, the compound 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide exhibited distinct effective inhibition on cancer cell lines, showcasing the potential therapeutic applications of morpholine derivatives in cancer treatment (Jiu-Fu Lu et al., 2017).

Molluscicidal Agents

The compound 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety, was investigated for its molluscicidal effects. This research underscores the potential of morpholine derivatives in the development of pesticides or agents against molluscs, demonstrating significant efficacy (Duan et al., 2014).

properties

IUPAC Name

[3-(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c19-15(17-4-8-21-9-5-17)23-13-2-1-3-14(12-13)24-16(20)18-6-10-22-11-7-18/h1-3,12H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNPHJASFVCAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC(=CC=C2)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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